molecular formula C19H37NO B15175243 N-Isohexadecylacrylamide CAS No. 93858-85-6

N-Isohexadecylacrylamide

Cat. No.: B15175243
CAS No.: 93858-85-6
M. Wt: 295.5 g/mol
InChI Key: WWJFZARCKRMGTK-UHFFFAOYSA-N
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Description

N-Isohexadecylacrylamide is a synthetic organic compound with the molecular formula C19H37NO It is an acrylamide derivative, characterized by the presence of an isohexadecyl group attached to the nitrogen atom of the acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isohexadecylacrylamide can be synthesized through a series of chemical reactions involving the acrylamide and isohexadecylamine. The typical synthetic route involves the reaction of acryloyl chloride with isohexadecylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Isohexadecylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the acrylamide group under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted acrylamides, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Isohexadecylacrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and hydrogels with unique properties.

    Biology: The compound is employed in the study of cell-extracellular matrix interactions and as a component in biomaterials.

    Medicine: this compound-based hydrogels are explored for drug delivery systems and tissue engineering.

    Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of N-Isohexadecylacrylamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, influencing cell behavior and function. The compound’s hydrophobic isohexadecyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and activity.

Comparison with Similar Compounds

N-Isohexadecylacrylamide can be compared with other acrylamide derivatives such as N-isopropylacrylamide and N-tert-butylacrylamide. While all these compounds share the acrylamide backbone, their unique substituents confer distinct properties:

    N-Isopropylacrylamide: Known for its thermoresponsive properties, widely used in the synthesis of smart hydrogels.

    N-tert-Butylacrylamide: Exhibits hydrophobic characteristics and is used in the production of water-resistant polymers.

This compound stands out due to its long hydrophobic chain, which imparts unique surfactant properties and enhances its integration into lipid environments, making it particularly useful in biological and industrial applications.

Properties

CAS No.

93858-85-6

Molecular Formula

C19H37NO

Molecular Weight

295.5 g/mol

IUPAC Name

N-(14-methylpentadecyl)prop-2-enamide

InChI

InChI=1S/C19H37NO/c1-4-19(21)20-17-15-13-11-9-7-5-6-8-10-12-14-16-18(2)3/h4,18H,1,5-17H2,2-3H3,(H,20,21)

InChI Key

WWJFZARCKRMGTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCNC(=O)C=C

Origin of Product

United States

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